molecular formula C20H24N4O6S B2848436 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide CAS No. 897611-20-0

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

Cat. No.: B2848436
CAS No.: 897611-20-0
M. Wt: 448.49
InChI Key: WJPVJAYFFKKSNH-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the piperazine ring.

    Coupling with Nitrobenzamide: The final step involves coupling the sulfonylated piperazine intermediate with 2-nitrobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)

Major Products

    Reduction: Formation of N-(2-((4-(2-aminophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Oxidation: Formation of corresponding aldehydes or carboxylic acids

Scientific Research Applications

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting neurological disorders due to its interaction with specific receptors in the brain.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.

    Pharmacological Research: It is investigated for its binding affinity to various receptors, which can lead to the development of new drugs for treating conditions like depression, anxiety, and other mental health disorders.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets similar receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is unique due to its specific structural features, such as the combination of a sulfonyl group and a nitrobenzamide moiety, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential for modification make it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-30-19-9-5-4-8-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-2-3-7-17(16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVJAYFFKKSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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